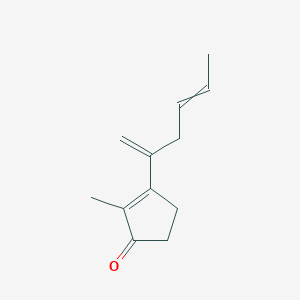
6-Ethyl-2-methylocta-2,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-2-methylocta-2,6-diene is an organic compound with the molecular formula C11H20. It is a type of diene, which means it contains two double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-methylocta-2,6-diene can be achieved through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. These methods are often used for the preparation of conjugated dienes . Another method involves the free radical halogenation of the allylic carbon of an alkene using N-bromosuccinimide (NBS) .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using similar synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-2-methylocta-2,6-diene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygen-containing compounds.
Reduction: Hydrogenation can convert the double bonds into single bonds, resulting in a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as peracids or ozone can be used.
Reduction: Catalysts like palladium or platinum are commonly employed.
Substitution: Halogenation can be achieved using reagents like NBS or halogens (e.g., chlorine, bromine).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction results in saturated hydrocarbons .
Scientific Research Applications
6-Ethyl-2-methylocta-2,6-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: It is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 6-Ethyl-2-methylocta-2,6-diene involves its interaction with various molecular targets. For example, in electrophilic addition reactions, the compound can form carbocations that undergo further transformations. The stability of these intermediates is influenced by resonance effects .
Comparison with Similar Compounds
Isolated Dienes: Compounds with two double bonds separated by a single carbon atom.
Conjugated Dienes: Compounds with alternating double and single bonds, such as 1,3-butadiene.
Cumulated Dienes: Compounds with adjacent double bonds, such as allenes.
Uniqueness: 6-Ethyl-2-methylocta-2,6-diene is unique due to its specific structure, which influences its reactivity and applications. Its combination of ethyl and methyl groups, along with the positioning of the double bonds, sets it apart from other dienes .
Properties
CAS No. |
61685-63-0 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
6-ethyl-2-methylocta-2,6-diene |
InChI |
InChI=1S/C11H20/c1-5-11(6-2)9-7-8-10(3)4/h5,8H,6-7,9H2,1-4H3 |
InChI Key |
MANMZLKKTFZNIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-Methyl-7,13-dioxa-10-aza-6-silaspiro[5.7]tridecane](/img/structure/B14557116.png)




![4-[2-([1,1'-Biphenyl]-2-yl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14557139.png)




![2-Bromo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline](/img/structure/B14557169.png)
![Pyrimidine, 4-methyl-2-[(2-methylpropyl)thio]-](/img/structure/B14557177.png)

